Home > Products > Screening Compounds P146181 > 7-Bromo-2,3-dichloro-5-methylquinoxaline
7-Bromo-2,3-dichloro-5-methylquinoxaline - 187479-68-1

7-Bromo-2,3-dichloro-5-methylquinoxaline

Catalog Number: EVT-3248581
CAS Number: 187479-68-1
Molecular Formula: C9H5BrCl2N2
Molecular Weight: 291.96 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one

  • Compound Description: This compound exhibited excellent insecticidal activity, specifically demonstrating 100% mortality at 1 ppm against Plutella xylostella (diamondback moth). []
  • Relevance: While not a quinoxaline derivative, this compound shares significant structural similarity with 7-Bromo-2,3-dichloro-5-methylquinoxaline. Both molecules contain a di-halogenated benzene ring as a core structural feature. Additionally, both possess a halogenated nitrogen-containing heterocycle, showcasing a shared emphasis on halogen substitution in their design. []

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Compound Description: DDQ is established as a powerful oxidizing agent frequently employed in organic chemistry. Its applications include dehydrogenation to form aromatic and α,β-unsaturated carbonyl compounds. It also effectively oxidizes activated methylene and hydroxy groups to carbonyls, exhibiting notable reactivity with phenols. []
  • Relevance: Although structurally distinct from 7-Bromo-2,3-dichloro-5-methylquinoxaline, DDQ exhibits significant relevance due to its reactivity with a wide range of heterocyclic compounds. Given the presence of multiple halogen substituents on the quinoxaline ring of the target compound, DDQ's known reactivity highlights its potential utility in modifying or reacting with 7-Bromo-2,3-dichloro-5-methylquinoxaline. []

5-Chloro-6-ethoxy-4,7-dihydroxyisoindoline-1,3-dione (CEDD)

  • Compound Description: CEDD is an ESIPT (Excited-State Intramolecular Proton Transfer) active fluorophore. Notably, it displays dual emission characteristics dependent on the solvent environment. In aprotic or alkaline conditions, the enol form emits weak blue fluorescence with a small Stokes shift and short lifetime. Conversely, in protic or acidic environments, the keto form exhibits strong green fluorescence with a large Stokes shift and longer lifetime. []

7-Cyano-5,8-dihydroxyquinoxaline-6-carboxamide (CDQC)

  • Compound Description: CDQC is a fluorophore extracted from DDQ-based carbon dots. Unlike CEDD, it does not exhibit dual emission but displays strong solid-state emission. []
  • Relevance: CDQC's relevance stems from its close structural relationship with 7-Bromo-2,3-dichloro-5-methylquinoxaline. Both compounds share the core quinoxaline ring system. This direct structural link suggests that 7-Bromo-2,3-dichloro-5-methylquinoxaline might also exhibit notable fluorescent properties, especially in the solid state, making it a potential candidate for further investigation in materials science applications. []
Overview

7-Bromo-2,3-dichloro-5-methylquinoxaline is a notable compound within the quinoxaline family, characterized by its nitrogen-containing heterocyclic structure. Its molecular formula is C_9H_5BrCl_2N_2, and it is recognized for its diverse applications in scientific research, particularly in medicinal chemistry. The presence of bromine, chlorine, and methyl groups in its structure contributes to its unique chemical properties and reactivity, making it a subject of interest for various studies.

Source and Classification

This compound is classified as a halogenated quinoxaline derivative. Quinoxalines are known for their biological activity and are often utilized as scaffolds in drug development. The synthesis of 7-Bromo-2,3-dichloro-5-methylquinoxaline typically involves the reaction of substituted anilines with 1,2-dicarbonyl compounds under specific conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Bromo-2,3-dichloro-5-methylquinoxaline can be achieved through several methods:

  1. Condensation Reaction: A common method involves the condensation of 2,3-dichloroaniline with 2-bromo-3-methylquinoxaline under acidic conditions. This reaction is facilitated by catalysts such as hydrochloric acid or sulfuric acid and typically requires heating to promote the formation of the quinoxaline ring.
  2. One-Pot Synthesis: An innovative approach utilizes a one-pot boiling method where substituted o-phenylenediamine reacts with oxalic acid to produce the desired quinoxaline derivative without the need for intermediate separation. This method emphasizes environmental friendliness and cost-effectiveness .
  3. Industrial Production: For large-scale synthesis, similar reaction conditions as in laboratory settings are employed but optimized for higher yields using continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Molecular Structure Analysis

Structure and Data

The molecular structure of 7-Bromo-2,3-dichloro-5-methylquinoxaline features a fused ring system typical of quinoxalines. The compound's structural characteristics include:

  • Molecular Formula: C_9H_5BrCl_2N_2
  • Molecular Weight: Approximately 292.01 g/mol
  • Functional Groups: Bromine (Br), Chlorine (Cl), Methyl (CH₃)

The arrangement of atoms within the molecule influences its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dichloro-5-methylquinoxaline can undergo various chemical reactions:

  1. Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
  2. Oxidation and Reduction Reactions: The compound can be oxidized to form quinoxaline N-oxides or reduced to yield dihydroquinoxalines.
  3. Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds .

Major Products Formed

These reactions lead to various products such as substituted quinoxalines, quinoxaline N-oxides, dihydroquinoxalines, and biaryl quinoxaline derivatives.

Mechanism of Action

The mechanism of action for 7-Bromo-2,3-dichloro-5-methylquinoxaline primarily involves its interaction with biological macromolecules such as DNA and proteins. The compound can inhibit essential biological processes by binding to these targets, potentially interfering with cellular signaling pathways and modulating gene expression . This mechanism underlies its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Solubility: Solubility characteristics depend on solvent polarity; typically soluble in organic solvents.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses indicate that the compound exhibits significant reactivity due to the presence of halogen substituents which can influence its interaction with other chemical species .

Applications

7-Bromo-2,3-dichloro-5-methylquinoxaline has several applications across different fields:

  1. Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
  2. Chemical Synthesis: Used as a building block for synthesizing more complex molecules in organic chemistry.
  3. Material Science: Explored for developing advanced materials and as a precursor for dyes and pigments.
  4. Biological Research: Studied for its effects on cellular processes, contributing to the understanding of drug mechanisms .
Introduction: Quinoxaline as a Privileged Scaffold in Medicinal Chemistry and Materials Science

Structural Significance of Multifunctionalized Quinoxalines in Drug Discovery

The pharmacological relevance of quinoxaline derivatives stems from their capacity to engage diverse biological targets through tailored electronic and steric configurations. Multisubstituted variants, particularly those with halogen and alkyl groups at specific positions, exhibit enhanced binding affinities and selectivity profiles. The strategic placement of bromine at C7, chlorines at C2/C3, and a methyl group at C5 in 7-bromo-2,3-dichloro-5-methylquinoxaline creates a spatially and electronically differentiated pharmacophore (Fig. 1). This arrangement supports several key interactions:

  • Bromine's bulky polarizability facilitates halogen bonding with carbonyl groups and aromatic residues in enzyme binding pockets.
  • Chlorines at adjacent positions withdraw electron density, enhancing the heterocycle's π-acidity for improved stacking with biological aromatic systems.
  • The C5 methyl group introduces controlled steric bulk without excessive lipophilicity, promoting van der Waals contacts in hydrophobic protein subsites [9].

Crystallographic analyses of analogous compounds (e.g., 7-bromo-2-(4-chlorophenyl)quinoxaline) reveal near-planar geometries with minor deviations (e.g., inter-ring dihedral angles of 177.04°), optimizing both DNA intercalation potential and enzyme active-site penetration [4]. Recent synthetic innovations, including green protocols, multicomponent cascades, and catalyst-controlled reactions, now enable precise installation of these substituents. For instance, palladium-catalyzed cross-coupling allows selective bromine functionalization, while electrophilic chlorination targets electron-rich ring positions . These advances support the rational design of complex analogues like 7-bromo-2,3-dichloro-5-methylquinoxaline, positioning it as a versatile intermediate for further derivatization into targeted therapeutics.

Table 1: Impact of Quinoxaline Substituent Patterns on Pharmacological Activity

Substituent PatternBiological ActivityMolecular TargetKey Interactions
2,3-Dichloro + 6,7-difluoroAntiviral (HCV inhibition)NS3 proteaseHalogen bonding, hydrophobic contacts
7-Bromo + 2-phenylAnticancer (OSCC proliferation inhibition)PKM2 kinaseHalogen bonding, π-π stacking
5-Methyl + 2,3-dichloroAntimicrobial (bacterial growth inhibition)DNA gyraseHydrophobic pocket binding
7-Bromo-2,3-dichloro-5-methylTheoretical enhanced target affinityKinases/DNACombined halogen + hydrophobic

Role of Halogenation Patterns (Br/Cl) and Alkyl Substituents (Methyl) in Bioactivity Modulation

Halogen Effects: Bromine and Chlorine Synergy

The compound's trifunctional halogenation (Br, Cl, Cl) orchestrates complementary electronic and steric effects essential for bioactivity. Bromine at C7 serves dual roles:

  • Metabolic stabilization: The C–Br bond (measured at ~1.90 Å in analogues) reduces oxidative deactivation at this electron-rich position [4].
  • Synthetic vector: Bromine facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) for generating targeted libraries without compromising the dichloro motif .

Adjacent chlorines at C2 and C3 significantly alter electron distribution:

  • Electron-withdrawing effects increase the heterocycle's π-acidity, strengthening stacking interactions with DNA nucleobases or kinase ATP-binding sites.
  • Conformational locking: Steric repulsion between chlorines slightly distorts the pyrazine ring, potentially enhancing target complementarity. Bond angles at C2–C3 in dichlorinated quinoxalines typically contract to 119.1°–122.4°, as observed in crystallographic studies [4]. This distortion can favor specific binding conformations inaccessible to unsubstituted analogues.

Methyl Group Contributions

The methyl substituent at C5 provides critical steric and electronic fine-tuning:

  • Lipophilicity optimization: Log P increases by ~0.5–0.7 units versus non-methylated analogues, improving membrane permeation without exceeding optimal ranges (predicted Log P = 3.36 for this compound) [8].
  • Electron donation: Hyperconjugation slightly elevates HOMO density at C5/C6, potentially favoring charge-transfer interactions.
  • Stereoelectronic shielding: The methyl group protects C6 from nucleophilic attack, enhancing metabolic stability in vivo [6].

In kinase-targeted therapies (e.g., PKM2 modulation), this substitution combination has proven critical. Compounds like 12d (a quinoxaline-imidazopyrimidine hybrid) demonstrate IC~50~ values of 0.79 μM in oral cancer models, attributed to halogen bonding with PKM2's allosteric site and methyl-mediated hydrophobic contacts [6]. Similarly, hepatitis C inhibitors (e.g., BH6870) leverage halogenation for NS3 protease binding, achieving EC~50~ values of 0.21 μM [9].

Table 2: Halogen Bonding Parameters in Quinoxaline-Protein Interactions

Bond ParameterBromine (C7)Chlorine (C2/C3)Significance
Bond Length (Å)1.901(4)1.741(4)Shorter Cl bonds enhance directionality
σ-Hole Potential+1.05 e⁻/Ų+0.78 e⁻/ŲStronger Br bonds enable deeper target engagement
Angle (C–X···O=C)165–170°155–160°Near-linear Br bonds optimize interaction energy
Interaction Energy-4.8 kcal/mol-3.5 kcal/molBromine contributes dominantly to binding affinity

Research Gaps and Opportunities for 7-Bromo-2,3-dichloro-5-methylquinoxaline

Despite its promising structural features, 7-bromo-2,3-dichloro-5-methylquinoxaline remains underexplored, presenting significant research opportunities:

Unresolved Mechanistic Questions

  • Target Identification: While analogues demonstrate anticancer and antimicrobial effects, precise molecular targets for this compound are unknown. Computational studies suggest potential inhibition of kinases (e.g., VEGFR-2, PKM2) or viral proteases based on halogen bonding patterns [6] [9].
  • Synergy of Substituents: How the methyl group modulates dichloroquinoxaline reactivity remains unquantified. Studies should probe whether it enhances selectivity for cancer versus normal cells—as observed in hybrids like 12d, which spare NOE cells (IC~50~ > 100 μM) while killing CAL-27 cells (IC~50~ = 0.79 μM) [6].

Synthetic and Application Gaps

  • Limited Methodologies: Direct C5 methylation often requires harsh conditions that degrade polyhalogenated quinoxalines. New catalytic approaches (e.g., Pd/norbornene co-catalysis) could enable efficient C–H methylation post-halogenation .
  • Materials Science Potential: The compound's electron-deficient scaffold and bromine "handle" remain untested in organic electronics. Similar quinoxalines serve as corrosion inhibitors for ferrous alloys (80–95% efficiency) and emitter layers in OLEDs [4].
  • Prodrug Development: The dichloro motif could be displaced selectively by nucleophiles (e.g., amines, thiols) to generate targeted prodrugs activated in disease microenvironments [10].

Systematic exploration of these avenues could position this compound as a multimodal therapeutic precursor or functional material. Priority research should include:

  • Targeted biological screening against kinase-dependent cancers and resistant infections.
  • Photophysical characterization of thin films incorporating the compound.
  • Synthetic diversification toward fragment libraries for high-throughput screening.

Properties

CAS Number

187479-68-1

Product Name

7-Bromo-2,3-dichloro-5-methylquinoxaline

IUPAC Name

7-bromo-2,3-dichloro-5-methylquinoxaline

Molecular Formula

C9H5BrCl2N2

Molecular Weight

291.96 g/mol

InChI

InChI=1S/C9H5BrCl2N2/c1-4-2-5(10)3-6-7(4)14-9(12)8(11)13-6/h2-3H,1H3

InChI Key

VIRNTWOBZDFPTL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1N=C(C(=N2)Cl)Cl)Br

Canonical SMILES

CC1=CC(=CC2=C1N=C(C(=N2)Cl)Cl)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.